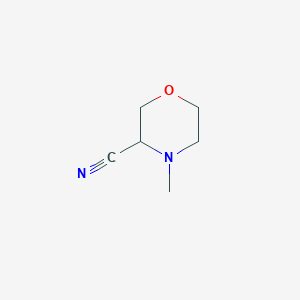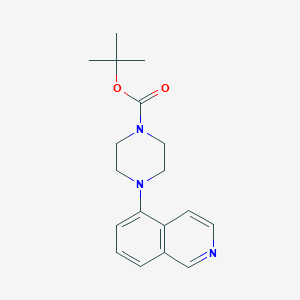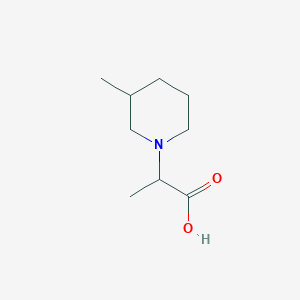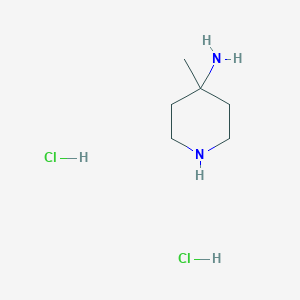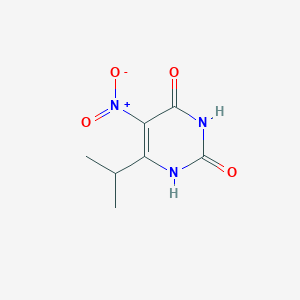
4-Bromoisoquinoline-1-carbonitrile
Overview
Description
4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .Molecular Structure Analysis
The molecular formula of 4-Bromoisoquinoline-1-carbonitrile is C10H5BrN2. The IUPAC name is 4-bromoisoquinoline-1-carbonitrile . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 4-Bromoisoquinoline-1-carbonitrile .Physical And Chemical Properties Analysis
4-Bromoisoquinoline-1-carbonitrile has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
4-Bromoisoquinoline-1-carbonitrile: is utilized in the synthesis of various pharmaceutical intermediates. An example is its use in the Buchwald–Hartwig amination reaction, which is a method for forming carbon-nitrogen bonds . This reaction is crucial for creating compounds that can serve as building blocks for active pharmaceutical ingredients (APIs). The ability to introduce a nitrogen-containing group into molecules is fundamental in medicinal chemistry, as many drugs contain amine functionalities.
Chromatography and Mass Spectrometry
In the field of analytical chemistry, 4-Bromoisoquinoline-1-carbonitrile is used in chromatography and mass spectrometry as a standard or reference compound . These techniques are essential for the qualitative and quantitative analysis of complex mixtures. The compound’s unique structure allows it to be identified and measured accurately, which is vital for ensuring the purity and concentration of pharmaceuticals.
Biotechnology Research
In biotechnology, 4-Bromoisoquinoline-1-carbonitrile plays a role in the development of new biochemical assays and diagnostic tools . Its structural features make it a candidate for binding studies and protein interaction analyses, which can lead to the discovery of new biological pathways or therapeutic targets.
Chemical Research and Development
Chemists utilize 4-Bromoisoquinoline-1-carbonitrile in the development of new synthetic methodologies . Its reactivity and stability under various conditions make it an excellent substrate for testing new chemical reactions. This can lead to more efficient and environmentally friendly processes in chemical manufacturing.
Evolutionary Biology Studies
Although not directly used in evolutionary biology, compounds like 4-Bromoisoquinoline-1-carbonitrile can be instrumental in studying the evolutionary aspects of chemical defense mechanisms in organisms . By understanding how certain compounds affect biological systems, researchers can trace the development of these systems throughout evolution.
Science Policy and Regulation
4-Bromoisoquinoline-1-carbonitrile: is also significant in the context of science policy, where it is used as a benchmark to establish safety and handling protocols in laboratories . Its properties can inform guidelines on the storage, disposal, and risk assessment of chemical substances, ensuring the safety of researchers and the environment.
Infectious Diseases Research
In the research of infectious diseases, 4-Bromoisoquinoline-1-carbonitrile may be used in the synthesis of compounds with potential antimicrobial properties . The development of new drugs is critical in the fight against antibiotic-resistant bacteria and emerging pathogens.
Mechanism of Action
Target of Action
This compound is primarily used as a biochemical reagent in research .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets in a manner that is dependent on the specific experimental conditions and the nature of the target itself .
Result of Action
As a biochemical reagent, its effects are likely to be highly dependent on the specific experimental conditions and the nature of the target .
Safety and Hazards
properties
IUPAC Name |
4-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619241 | |
| Record name | 4-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinoline-1-carbonitrile | |
CAS RN |
27224-09-5 | |
| Record name | 4-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





